N-ブチル-4-ニトロアニリン

概要

説明

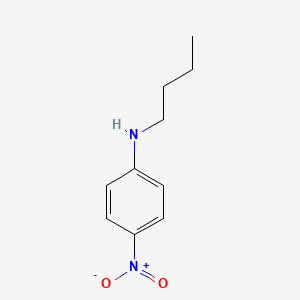

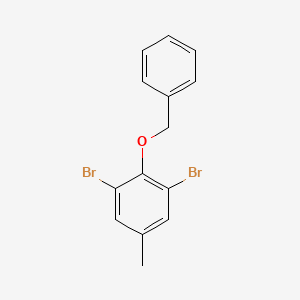

N-butyl-4-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-butyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

非線形光学材料開発

N-ブチル-4-ニトロアニリン: は、非線形光学(NLO)材料の開発のための有望な候補として特定されています 。これらの材料は、高出力レーザーシステム、太陽電池、光電子デバイスなどの用途に不可欠です。NB4Nの有機色素結晶構造は、分子内の水素結合によって増強される、顕著なNLO応答を可能にします。これは、先進的なフォトニックデバイスにおける電気光学変調と周波数変換に優れた材料となっています。

光電子デバイスの製造

NB4Nの光学特性、たとえば4.83 eVの直接光学バンドギャップや235 nmのカットオフ波長は、光電子デバイスでの使用に適しています 。これらの特性は、特定のバンドギャップエネルギーと光透過特性を備えた材料を必要とする発光ダイオード(LED)や検出器などの部品の製造に不可欠です。

量子化学解析

NB4Nの分子構造は、量子化学ツールを使用して、幾何学的構造と電子特性を分析するために広く研究されてきました 。これには、最高被占軌道(HOMO)と最低空軌道(LUMO)の評価に加えて、分子静電ポテンシャルも含まれます。このような分析は、分子内のドナーとアクセプター間の相互作用を理解するために不可欠であり、NLO材料の設計を改善することができます。

熱力学的特性評価

NB4Nの熱力学的特性が記述され、その安定性と反応性に関する洞察を提供しています 。この情報は、さまざまな研究環境におけるNB4Nの合成と取り扱いに不可欠であり、材料がさまざまな環境条件下でその完全性を維持することを保証します。

超分極率研究

NB4Nは、外部電場に対する材料の非線形光学応答の尺度である、高い超分極率を示しています 。この特性は、現代の通信と信号処理における重要な要素である、動的オプティカルスイッチングと変調に使用できる材料の生成に重要です。

結晶成長研究

ゆっくりとした溶媒蒸発法によるNB4Nの合成とその結晶成長研究は、結晶学におけるその可能性を強調しています 。NB4Nなどの有機結晶は、無機結晶と比較して成長が容易で、高い非線形性と電気光学効果のためにNLO材料として設計されています。これは、NB4Nをフォトニクスと従来の製造エンジニアリングの研究における貴重な材料にしています。

作用機序

Target of Action

N-butyl-4-nitroaniline, an organic chromophore crystal , primarily targets the aromatic nitro group and the aromatic amine group . The nitro group is a meta director, meaning it directs incoming electrophiles to the meta position relative to itself . The amine group is an ortho/para director, directing incoming electrophiles to the ortho and para positions .

Mode of Action

The mode of action of N-butyl-4-nitroaniline involves a series of reactions. The nitro group undergoes nitration as the first step . Following nitration, the nitro group is converted to an amine . This conversion must occur last because the amine group is an ortho/para director . The compound’s interaction with its targets results in changes to the structure and properties of the molecule .

Biochemical Pathways

The compound’s interactions with the nitro and amine groups suggest that it may influence pathways involving these functional groups .

Result of Action

The result of N-butyl-4-nitroaniline’s action is the formation of a molecule with altered structural and electronic properties . The compound’s interactions with its targets result in changes to the structure and properties of the molecule . The compound’s quantum chemical calculations, such as HOMO-LUMO and molecular electrostatic potential, were calculated and presented for N-butyl-4-nitroaniline .

Action Environment

The action environment of N-butyl-4-nitroaniline can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall behavior . .

Safety and Hazards

N-butyl-4-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .

生化学分析

Biochemical Properties

N-butyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the field of nonlinear optics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is primarily through hydrogen bonding and intermolecular charge transfer. These interactions enhance the nonlinear optical response of N-butyl-4-nitroaniline, making it a valuable compound in optoelectronic applications .

Cellular Effects

N-butyl-4-nitroaniline has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of protein kinases and phosphatases, which are crucial for cellular communication and function. Additionally, N-butyl-4-nitroaniline can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-butyl-4-nitroaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, N-butyl-4-nitroaniline can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-butyl-4-nitroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-butyl-4-nitroaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to N-butyl-4-nitroaniline can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of N-butyl-4-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These threshold effects highlight the importance of dosage in studying the biochemical properties of N-butyl-4-nitroaniline .

Metabolic Pathways

N-butyl-4-nitroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health .

Transport and Distribution

The transport and distribution of N-butyl-4-nitroaniline within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of N-butyl-4-nitroaniline can affect its biochemical properties and interactions with other biomolecules .

Subcellular Localization

N-butyl-4-nitroaniline’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical properties .

特性

IUPAC Name |

N-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-4-6-10(7-5-9)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTYPOBEIDJYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396621 | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58259-34-0 | |

| Record name | N-Butyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58259-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential optoelectronic applications of N-butyl-4-nitroaniline based on its investigated properties?

A1: The research article [] investigates the growth, spectral, and quantum chemical properties of N-butyl-4-nitroaniline single crystals. The study highlights its potential for nonlinear optical (NLO) and optoelectronic device applications. [] This is attributed to the material's strong optical absorption in the blue region and large hyperpolarizability, suggesting its suitability for applications such as frequency doubling, optical switching, and data storage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)